4-Carboxy-1-(3-methylbenzyl)pyridinium chloride
Overview
Description
4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is a pyridinium salt with a carboxyl group at the 4-position and a 3-methylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride typically involves the reaction of 4-carboxypyridine with 3-methylbenzyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-(3-methylbenzyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction of the pyridinium ring can produce piperidine derivatives .
Scientific Research Applications
4-Carboxy-1-(3-methylbenzyl)pyridinium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways. The carboxyl group and pyridinium ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-1-methylpyridinium chloride: Similar structure but lacks the benzyl group, which may affect its reactivity and applications.
4-Carboxy-1-(3,5-dicarboxybenzyl)pyridinium chloride:
Uniqueness
4-Carboxy-1-(3-methylbenzyl)pyridinium chloride is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17;/h2-9H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXYKSDPMXEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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